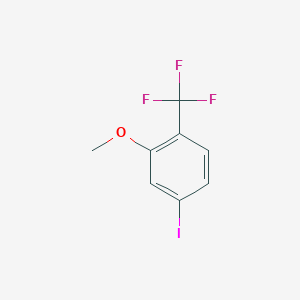

4-iodo-2-methoxy-1-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-iodo-2-methoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3IO It is a derivative of benzene, where the hydrogen atoms are substituted by iodine, methoxy, and trifluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-2-methoxy-1-(trifluoromethyl)benzene typically involves the iodination of a methoxy-substituted benzene ring followed by the introduction of a trifluoromethyl group. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under radical conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Microreactor systems, which provide efficient heat and mass transfer, can be employed to carry out the reactions at controlled temperatures and pressures .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group.

Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with a hydrogen atom.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

Oxidation: Formation of 4-hydroxy-2-methoxy-1-(trifluoromethyl)benzene.

Reduction: Formation of 4-methoxy-2-(trifluoromethyl)benzene.

Substitution: Formation of compounds like 4-azido-2-methoxy-1-(trifluoromethyl)benzene

Aplicaciones Científicas De Investigación

1.1. Aryl Halide Reactions

Aryl iodides, including 4-iodo-2-methoxy-1-(trifluoromethyl)benzene, are valuable intermediates in organic synthesis due to their reactivity in cross-coupling reactions. They can participate in various coupling reactions such as Suzuki, Heck, and Sonogashira reactions to form biaryl compounds. The trifluoromethyl group enhances the electrophilicity of the aryl halide, making it more reactive in these transformations.

Table 1: Summary of Coupling Reactions Involving Aryl Iodides

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Suzuki | Aryl iodide + Boronic acid | Up to 94% |

| Heck | Aryl iodide + Alkene | Varies based on conditions |

| Sonogashira | Aryl iodide + Alkyne | High yields reported |

1.2. C–H Activation

Recent studies have shown that this compound can be utilized in C–H activation processes. This method allows for the direct functionalization of C–H bonds, providing a pathway to synthesize complex molecules without the need for pre-functionalization. The presence of the trifluoromethyl group influences the reaction conditions and product distribution.

2.1. Medicinal Chemistry

Compounds containing trifluoromethyl groups are often explored for their biological activity due to their ability to modulate biological pathways. Research indicates that derivatives of this compound exhibit antifungal properties when used as precursors for synthesizing triazole derivatives. These triazoles have shown efficacy against various fungal strains.

Case Study: Triazole Derivatives

A study demonstrated that triazole compounds synthesized from this compound exhibited significant antifungal activity, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant fungal strains .

3.1. Agrochemicals

The compound's derivatives are being investigated for their potential use as agrochemicals, particularly fungicides and herbicides. The synthesis of substituted phenoxyphenyl ketones from aryl iodides has been shown to lead to compounds with high fungicidal activity.

Table 2: Potential Agrochemical Applications

Mecanismo De Acción

The mechanism of action of 4-iodo-2-methoxy-1-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. The methoxy group can undergo metabolic transformations, potentially leading to active metabolites that exert biological effects .

Comparación Con Compuestos Similares

- Benzene, 1-iodo-4-(trifluoromethyl)-

- Benzene, 1-iodo-2-(trifluoromethyl)-

- 1-Iodo-3,5-bis(trifluoromethyl)benzene

Comparison: 4-iodo-2-methoxy-1-(trifluoromethyl)benzene is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The position of the substituents on the benzene ring also influences the compound’s electronic properties and steric effects, making it distinct in its applications and interactions .

Actividad Biológica

4-Iodo-2-methoxy-1-(trifluoromethyl)benzene, also known as a trifluoromethyl-substituted aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

The compound's structure includes:

- Iodine (I) at the para position,

- Methoxy (-OCH₃) at the ortho position,

- Trifluoromethyl (-CF₃) at the meta position.

These substituents significantly influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer properties

- Anti-inflammatory effects

- Enzyme inhibition

Anticancer Activity

Studies have shown that compounds with trifluoromethyl groups can exhibit cytotoxic effects against cancer cell lines. For instance, molecular docking studies have indicated that similar compounds can interact with key proteins involved in cancer progression, such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.0 |

| Similar Trifluoromethyl Compounds | Hek293 | 12.5 |

The mechanism by which this compound exerts its biological effects is likely through:

- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes like COX-2, which is involved in inflammatory processes.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

Case Studies

- Enzyme Inhibition Study : A study evaluated the inhibitory effects of related compounds on COX-2 and LOX enzymes, finding significant inhibition at low micromolar concentrations .

- Cytotoxicity Assessment : In vitro tests showed that the compound reduced cell viability in MCF-7 breast cancer cells, suggesting potential for further development as an anticancer agent .

Research Findings

Recent studies have highlighted the importance of substituents in modulating biological activity. The presence of electron-withdrawing groups like trifluoromethyl increases lipophilicity and potentially enhances cellular uptake.

Table 2: Structure-Activity Relationship (SAR)

| Substituent | Biological Activity | Notes |

|---|---|---|

| Trifluoromethyl | Increased enzyme inhibition | Strong electron-withdrawing effect |

| Methoxy | Enhances solubility | Improves interaction with biological targets |

| Iodine | Potential for increased reactivity | Can form stable complexes with proteins |

Propiedades

IUPAC Name |

4-iodo-2-methoxy-1-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQUAHBDCJLEPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.